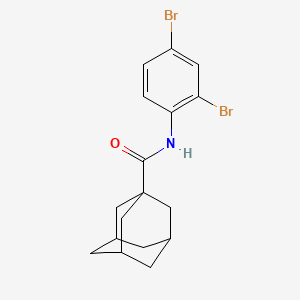
N-(2,4-dibromophenyl)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dibromophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,4-dibromoaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(2,4-dibromophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyladamantane derivatives.
科学研究应用
N-(2,4-dibromophenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral drugs.
作用机制
The mechanism of action of N-(2,4-dibromophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or disruption of microbial cell membranes .
相似化合物的比较
Similar Compounds
- N-(2,4-dichlorophenyl)adamantane-1-carboxamide
- N-(2,4-difluorophenyl)adamantane-1-carboxamide
- N-(2,4-dimethylphenyl)adamantane-1-carboxamide
Uniqueness
N-(2,4-dibromophenyl)adamantane-1-carboxamide is unique due to the presence of bromine atoms, which impart distinct reactivity and potential biological activities compared to its chloro, fluoro, and methyl analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens or substituents .
属性
分子式 |
C17H19Br2NO |
|---|---|
分子量 |
413.1 g/mol |
IUPAC 名称 |
N-(2,4-dibromophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H19Br2NO/c18-13-1-2-15(14(19)6-13)20-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) |
InChI 键 |
VZFICAOHYZMSDQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(C=C4)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


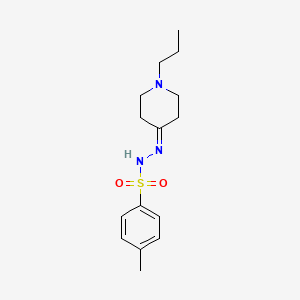
![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15150895.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)
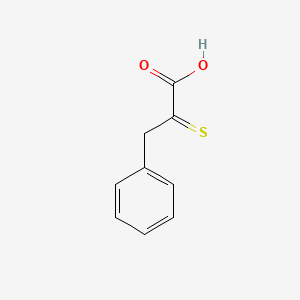
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)
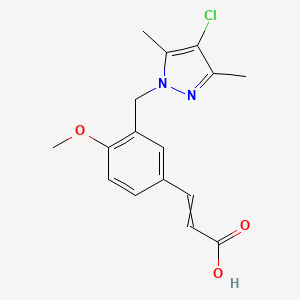
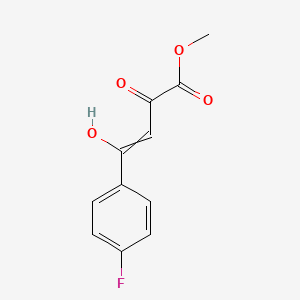
![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
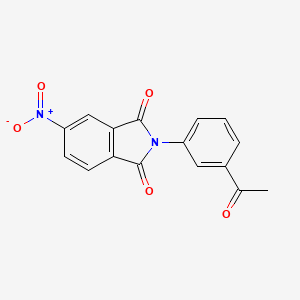
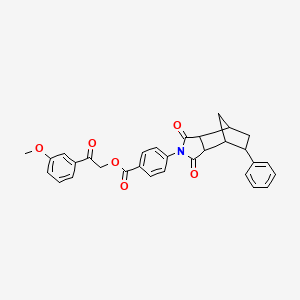
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
